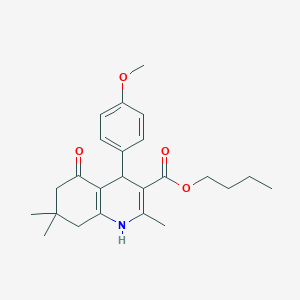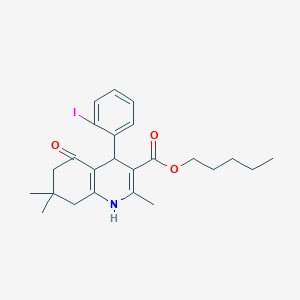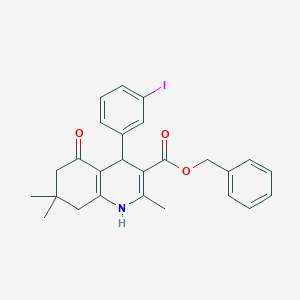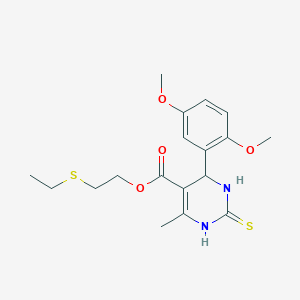![molecular formula C21H17BrFNO B412754 N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B412754.png)
N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide typically involves the condensation of 4-bromobenzylamine with 4-fluoro-4’-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}benzamide
- N-(4-bromophenyl)-3-methoxybenzamide
Uniqueness
N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C21H17BrFNO |
|---|---|
Molecular Weight |
398.3g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17BrFNO/c1-15-2-12-20(13-3-15)24(14-16-4-8-18(22)9-5-16)21(25)17-6-10-19(23)11-7-17/h2-13H,14H2,1H3 |
InChI Key |
HMGKFXJZTYYXLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![pentyl 4-[4-hydroxy-3-(methyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412680.png)
![5-(4-bromophenyl)-1-(4-chlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412681.png)
![1-(4-methylphenyl)-5-(2-iodophenyl)-1,3-dihydro-1',3',4,6(2'H,3H,5H)-tetraoxospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)](/img/structure/B412682.png)


![1-(4-methylphenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412686.png)
![2-Acetyl-3-(4-butoxyphenyl)-5-[2-(4-butoxyphenyl)vinyl]-1,5-cyclohexadien-1-yl difluoridoborate](/img/structure/B412687.png)
![2-[Methoxy(phenyl)methylidene]propanedinitrile](/img/structure/B412689.png)
![N-[2,2,2-trichloro-1-(2,4,6-trichloroanilino)ethyl]propanamide](/img/structure/B412690.png)
![Isopropyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412693.png)
![N-(4-bromophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B412695.png)
